molecular formula C23H15ClFN5O2 B11327828 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11327828
M. Wt: 447.8 g/mol
InChI Key: FYPJNQYUCMDHFE-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of benzoxazole, triazole, and chlorophenyl groups

Preparation Methods

The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Triazole Ring: This step involves the cyclization of an azide with an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Coupling of the Benzoxazole and Triazole Units: The final step involves the coupling of the benzoxazole and triazole units through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the triazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate for treating diseases such as cancer, inflammation, and infectious diseases.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biology: Research includes its use as a probe to study biological processes and its potential as a fluorescent marker.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of benzoxazole, triazole, and chlorophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H15ClFN5O2

Molecular Weight

447.8 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C23H15ClFN5O2/c1-13-21(23(31)26-20-5-3-2-4-18(20)25)27-29-30(13)16-10-11-19-17(12-16)22(32-28-19)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,31)

InChI Key

FYPJNQYUCMDHFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5F

Origin of Product

United States

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